Dantrolene is a muscle relaxant primarily used to treat conditions such as malignant hyperthermia and chronic spasticity. It acts by inhibiting calcium release from the sarcoplasmic reticulum of skeletal muscle cells, thereby reducing muscle contraction. This compound is classified as a ryanodine receptor antagonist, which makes it unique among muscle relaxants.
Dantrolene was first synthesized in the 1970s and has been widely studied for its pharmacological properties. Its chemical structure allows it to interact specifically with the ryanodine receptors, which are crucial for muscle contraction. The compound is often administered in its sodium salt form, known as dantrolene sodium, which enhances its solubility and bioavailability in clinical settings.
Dantrolene falls under the category of muscle relaxants and is specifically classified as a ryanodine receptor antagonist. It is used in various medical applications, particularly in emergency situations related to malignant hyperthermia triggered by certain anesthetics.
Dantrolene can be synthesized through several methods, with one common approach involving the reaction of 4-nitrophenyldiazonium chloride with furfurol to produce 5-(4-nitrophenyl)-2-furancarboxaldehyde. This intermediate can then undergo further reactions to yield dantrolene .
Another method involves combining dantrolene sodium with methanol and sodium methoxide under controlled temperatures to produce high-purity dantrolene sodium crystals .
The molecular formula of dantrolene is CHNOS, and its structure features a hydantoin moiety connected to a phenyl group with a nitro substituent. The compound's structure is crucial for its interaction with ryanodine receptors.
Dantrolene undergoes various chemical reactions that can modify its structure and activity. For instance, it can be transformed into dantrolene-like compounds through hydrazone synthesis, which explores structure-activity relationships for potential neuroprotective effects .
Dantrolene exerts its effects by binding to the ryanodine receptors on the sarcoplasmic reticulum of skeletal muscle cells. This binding inhibits calcium ion release, leading to decreased muscle contraction and relaxation.
Dantrolene's primary application is in the management of malignant hyperthermia during surgical procedures. Additionally, it has been investigated for potential uses in treating neurodegenerative diseases due to its ability to inhibit certain enzymes like monoamine oxidases . Recent studies have explored its analogs for enhanced therapeutic profiles against Alzheimer's disease by targeting multiple pathways involved in neuroprotection .
The genesis of dantrolene traces to 1967, when Snyder and colleagues synthesized a series of hydantoin derivatives, identifying their potential as muscle relaxants through unknown mechanisms [2] [4]. Initial pharmacological characterization demonstrated dose-dependent reductions in skeletal muscle tone across species without significant respiratory depression. The pivotal breakthrough emerged through the work of pharmacologist Keith Ellis, Ph.D., who systematically investigated dantrolene's mechanism using physiological models. Ellis identified its site of action at the intracellular calcium-release machinery of skeletal muscle, fundamentally distinguishing it from neuromuscular junction blockers [2].
A serendipitous discovery in 1975 cemented dantrolene's clinical significance. After reading about muscle rigidity in porcine stress syndrome (a model of malignant hyperthermia), Ellis contacted anesthesiologist Gaisford Harrison and supplied dantrolene for testing. Harrison demonstrated remarkable efficacy in halting experimentally induced malignant hyperthermia in susceptible pigs, achieving an 87.5% survival rate [2] [4] [8]. This translated to human use, with FDA approval following in 1979. Prior to dantrolene, malignant hyperthermia mortality exceeded 70%; contemporary rates are below 5% with dantrolene availability [4] [9].
Table 1: Key Historical Milestones in Dantrolene Development
Year | Milestone | Key Contributors |
---|---|---|
1967 | Initial synthesis as hydantoin derivative muscle relaxant | Snyder et al. |
1973 | Elucidation of skeletal muscle excitation-contraction coupling inhibition | Ellis et al. |
1975 | Demonstration of efficacy in porcine malignant hyperthermia model | Harrison, Ellis |
1979 | FDA approval for malignant hyperthermia treatment | - |
2014 | Introduction of high-concentration nanocrystalline suspension (Ryanodex®) | Eagle Pharmaceuticals |
2024 | EU approval of cyclodextrin-based formulation (Agilus®) | Norgine B.V. |
Dantrolene's molecular formula is C₁₄H₁₀N₄O₅, with a molecular weight of 314.25 g/mol for the free acid form [1] [7]. Its structure integrates a hydantoin ring (imidazolidine-2,4-dione) linked via a methylideneamino bridge to a 5-(4-nitrophenyl)furan moiety. This configuration creates an extended conjugated system contributing to its crystalline nature and distinctive orange-yellow color [4] [8]. The sodium salt (dantrolene sodium, C₁₄H₉N₄NaO₅, MW 336.23 Da) is the therapeutically utilized form, typically as a hemihydrate or hemiheptahydrate [6] [8].
A defining physicochemical challenge is dantrolene's extremely poor aqueous solubility (≤0.01 mg/mL at physiological pH), posing significant formulation hurdles for intravenous emergency use [4] [8]. This hydrophobicity stems from its aromatic nitrophenyl group and planar structure favoring crystal lattice stability. Traditional formulations (e.g., Dantrium®, Revonto®) required alkalinization (pH ~9.5-10.3) and inclusion of 3g mannitol per 20mg vial as a solubilizing agent and osmotic diuretic, reconstituted in 60mL sterile water [8] [9]. Newer formulations address this limitation:
Table 2: Physicochemical Properties of Dantrolene Sodium
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₁₄H₉N₄NaO₅ | Sodium salt form for clinical use |
Molecular Weight | 336.23 Da | - |
Appearance | Orange-yellow crystalline hygroscopic powder | Visual identification; stability concerns |
pKa | ~7.5 (hydantoin nitrogen) | Requires alkaline pH (≥9.5) for solubilization in early formulations |
Aqueous Solubility (25°C) | <0.01 mg/mL (free acid) | Necessitates complex formulations for IV delivery |
Partition Coefficient | LogP ~1.69 | Moderate lipophilicity; impacts tissue distribution |
Stability | Degrades under acidic conditions; sensitive to light | Storage considerations (lyophilized form) |
Dantrolene represents the prototypical and clinically most significant ryanodine receptor (RyR) antagonist. Its primary mechanism involves allosteric inhibition of calcium release through RyR channels embedded in the sarcoplasmic reticulum (SR) membrane of skeletal muscle [3] [6] [8]. Unlike voltage-gated calcium channel blockers or neuromuscular junction antagonists, dantrolene acts intracellularly to decouple electrical excitation from mechanical contraction without affecting neuronal signaling or membrane potentials [9].
Receptor Selectivity and Mechanism:Dantrolene exhibits marked isoform selectivity, preferentially inhibiting RyR1 (skeletal muscle) and RyR3 (expressed in brain, diaphragm, and some smooth muscle) over RyR2 (cardiac muscle) [3] [6] [8]. This specificity underpins its utility in skeletal muscle hypermetabolic conditions without direct cardiodepressant effects. The precise binding site remains debated; however, dantrolene stabilizes the closed state of RyR1, reducing its sensitivity to activating stimuli (e.g., ATP, Ca²⁺, caffeine) [3] [8]. Importantly, dantrolene binding requires Mg²⁺ and ATP, suggesting its action may involve modulation of RyR1 gating rather than simple pore occlusion [7]. Crucially, it does not compete with ryanodine binding and remains effective in RyR mutants linked to malignant hyperthermia susceptibility [3].
Table 3: Pharmacological Classification of Dantrolene as a Ryanodine Receptor Modulator
Characteristic | Dantrolene | Ryanodine |
---|---|---|
Receptor Target | Predominantly RyR1 and RyR3 | All RyR isoforms (RyR1, RyR2, RyR3) |
Functional Effect | Antagonist (inhibits Ca²⁺ release) | Biphasic: Low dose→stabilizes open state; High dose→block |
Binding Site | Allosteric; Mg²⁺/ATP-dependent | Direct pore binding |
Specificity for MH Mutants | Effective against MH-linked RyR1 mutations | Altered binding in MH-susceptible muscle |
Clinical Utility | Therapeutic: MH, spasticity, NMS | Experimental probe only |
Therapeutic Classification Context:Within skeletal muscle relaxants, dantrolene is classified as a direct-acting agent due to its intracellular site of action, contrasting with:
Dantrolene's unique RyR antagonism expands its therapeutic potential beyond malignant hyperthermia to conditions involving dysregulated intracellular calcium, including neuroleptic malignant syndrome, exertional heat stroke, and certain myopathies [8] [9]. Research continues into its potential neuroprotective effects in Alzheimer's disease and stroke, leveraging RyR3 modulation in neuronal calcium signaling [9].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: